Ciclohexenonas

Cyclohexenones are a class of organic compounds characterized by the presence of a six-membered ring with one or more ketone functional groups attached to it. These compounds play crucial roles in various chemical and industrial applications due to their unique structural features. Structurally, cyclohexenones can be monosubstituted or polysubstituted, depending on the position and number of ketone functionalities.

The most common isomer, trans-cyclohexenone, is a colorless liquid with a distinctive odor. It serves as an important intermediate in the synthesis of numerous organic compounds and fragrances due to its reactivity towards nucleophiles and electrophiles. Additionally, cyclohexenones are used in the production of dyes, pharmaceuticals, and cosmetics.

In terms of chemical reactions, these compounds can undergo various transformations such as hydrogenation, reduction, and oxidation. The ketone functionality makes them prone to enolization, leading to the formation of cyclic enols, which further influences their reactivity. Research into cyclohexenones continues, driven by their potential applications in green chemistry processes aimed at reducing environmental impact.

Overall, cyclohexenones represent a versatile group of compounds with broad applications in chemical synthesis and beyond, making them an essential component in the diverse world of organic chemistry.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

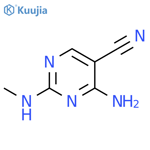

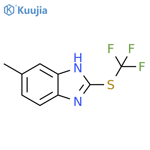

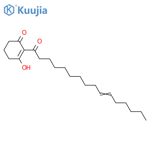

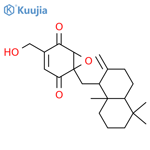

2-Naphthalenecarboxylic acid, 3,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-3-oxo-, trans- | 112358-42-6 | C14H20O3 |

|

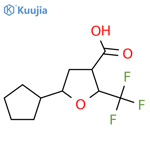

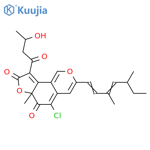

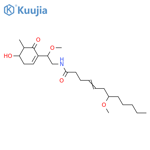

Epicocconone | 371163-96-1 | C23H22O7 |

|

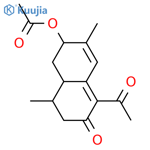

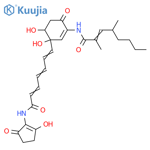

3-Hydroxy-13-nor-4,6-cadinadiene-8,11-dione; (1β,3α,10β)-form, Ac | 925429-29-4 | C16H20O4 |

|

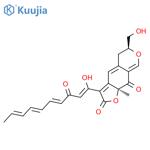

3-Hydroxy-2-(1-oxo-10-hexadecenyl)-2-cyclohexen-1-one; (Z)-form | 1613225-19-6 | C22H36O3 |

|

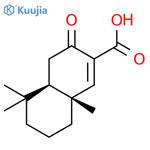

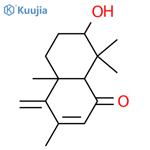

3-Hydroxy-7,9(11)-drimadien-6-one; (ent-3β)-form | 905917-03-5 | C15H22O2 |

|

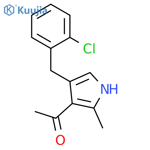

Luteusin E | 157489-69-5 | C25H27ClO6 |

|

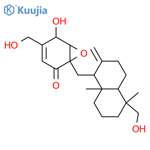

Macrophorin A; 13-Hydroxy | 2054536-21-7 | C22H32O5 |

|

Macrophorin A; 4'-Ketone | 349147-29-1 | C22H30O4 |

|

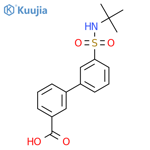

Malyngamide W | 485388-83-8 | C23H39NO5 |

|

Manumycin B; Deepoxy, 5α-hydroxy | 177079-60-6 | C28H36N2O7 |

Literatura relevante

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

Proveedores recomendados

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados